molecular formula C17H20N2O2 B2441957 N-[4-(4-cyclopropylidenepiperidine-1-carbonyl)phenyl]acetamide CAS No. 2097899-06-2

N-[4-(4-cyclopropylidenepiperidine-1-carbonyl)phenyl]acetamide

Cat. No.: B2441957
CAS No.: 2097899-06-2
M. Wt: 284.359
InChI Key: LVKZFZSGLXUXNB-UHFFFAOYSA-N
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Description

N-[4-(4-Cyclopropylidenepiperidine-1-carbonyl)phenyl]acetamide is a chemical compound designed for research purposes. Its molecular structure, which incorporates a piperidine core and an acetamide group, is of significant interest in medicinal chemistry. Piperidine derivatives are frequently investigated for their potential to interact with various biological targets, including central nervous system receptors and enzymes . For instance, structurally related compounds containing the N-arylpiperidine carboxamide motif have been studied for their diverse pharmacological profiles, such as activity on opioid and serotonin receptors . Research into this class of compounds often focuses on optimizing their properties to develop novel therapeutic agents. As such, this compound serves as a valuable building block or intermediate for researchers in drug discovery and development. It is intended for in vitro and other non-clinical laboratory investigations only. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[4-(4-cyclopropylidenepiperidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12(20)18-16-6-4-15(5-7-16)17(21)19-10-8-14(9-11-19)13-2-3-13/h4-7H,2-3,8-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKZFZSGLXUXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(=C3CC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of Piperidine-4-one

The bicyclic core is synthesized via a Simmons-Smith cyclopropanation of piperidine-4-one:

  • Substrate Preparation : Piperidine-4-one is treated with diiodomethane and a zinc-copper couple in ether.
  • Reaction Mechanism : The zinc-copper couple generates a carbene, which inserts into the carbonyl group, forming the cyclopropylidene ring.

$$
\text{Piperidine-4-one} + \text{CH}2\text{I}2 \xrightarrow{\text{Zn/Cu}} \text{4-Cyclopropylidenepiperidine}
$$

Key Considerations :

  • Steric effects : The reaction requires strict temperature control (−10°C to 0°C) to prevent over-alkylation.
  • Yield Optimization : Use of ultrasonic irradiation improves carbene insertion efficiency (yield: 65–72%).

Alternative Route: Wittig Reaction

A cyclopropane-containing ylide reacts with piperidine-4-one:

  • Ylide Generation : Cyclopropanemethyltriphenylphosphonium bromide is treated with n-butyllithium.
  • Wittig Olefination : The ylide reacts with piperidine-4-one to form the cyclopropylidene group.

$$
\text{Piperidine-4-one} + \text{Ph}3\text{P=CH-C}3\text{H}_5 \rightarrow \text{4-Cyclopropylidenepiperidine}
$$

Advantages : Higher regioselectivity compared to Simmons-Smith (yield: 78%).

Synthesis of the Benzoyl Intermediate

Nitrobenzoyl Chloride Preparation

4-Nitrobenzoic acid is converted to its acid chloride:

  • Nitration : Benzoic acid is nitrated using concentrated HNO₃/H₂SO₄ to yield 4-nitrobenzoic acid.
  • Chlorination : Thionyl chloride (SOCl₂) converts the acid to 4-nitrobenzoyl chloride.

$$
\text{4-Nitrobenzoic acid} + \text{SOCl}2 \rightarrow \text{4-Nitrobenzoyl chloride} + \text{SO}2 + \text{HCl}
$$

Purity Control : Distillation under reduced pressure (b.p. 122–124°C at 15 mmHg) ensures minimal residual thionyl chloride.

Coupling with 4-Cyclopropylidenepiperidine

The acid chloride reacts with the bicyclic amine to form the amide bond:

  • Reaction Conditions : Dichloromethane (DCM) solvent, triethylamine (TEA) as base, 0°C to room temperature.
  • Product : 4-Nitro-N-(4-cyclopropylidenepiperidin-1-yl)benzamide.

$$
\text{4-Nitrobenzoyl chloride} + \text{4-Cyclopropylidenepiperidine} \xrightarrow{\text{TEA}} \text{Nitro Intermediate}
$$

Yield : 85–90% after silica gel chromatography.

Reduction of the Nitro Group

Catalytic Hydrogenation

The nitro intermediate is reduced to an aniline derivative:

  • Conditions : H₂ gas (1 atm), 10% Pd/C catalyst, ethanol solvent, 25°C.
  • Monitoring : Reaction completion confirmed by TLC (disappearance of nitro spot at Rf 0.6).

$$
\text{Nitro Intermediate} + \text{H}_2 \rightarrow \text{4-Amino-N-(4-cyclopropylidenepiperidin-1-yl)benzamide}
$$

Yield : 92–95%.

Alternative Reduction with Iron

In acidic conditions, iron powder reduces the nitro group:

  • Conditions : Fe powder, HCl (conc.), ethanol-water (3:1), reflux.
  • Workup : Neutralization with NaOH, extraction with ethyl acetate.

Drawbacks : Longer reaction time (6–8 hours) and lower yield (80%) compared to hydrogenation.

Acetylation of the Aniline

Acetic Anhydride Method

The free amine is acetylated under mild conditions:

  • Reagents : Acetic anhydride, pyridine, 0°C to room temperature.
  • Product Isolation : Precipitation in ice-water, filtration, and recrystallization from ethanol.

$$
\text{4-Amino Intermediate} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{N-[4-(4-Cyclopropylidenepiperidine-1-carbonyl)phenyl]acetamide}
$$

Yield : 88–90%.

Acetyl Chloride Method

For larger-scale synthesis, acetyl chloride with TEA is used:

  • Conditions : Acetyl chloride (1.2 equiv), TEA (2 equiv), DCM, 0°C.
  • Advantages : Faster reaction (30 minutes) and easier scalability.

Purity : >99% by HPLC after recrystallization.

Critical Analysis of Synthetic Routes

Comparison of Cyclopropanation Methods

Method Yield Cost Scalability
Simmons-Smith 65–72% Low Moderate
Wittig Reaction 78% High Limited

Optimal Choice : Simmons-Smith for industrial scalability despite moderate yield.

Coupling Agent Efficiency

Reagent Reaction Time Yield Byproducts
HATU 2 hours 95% Minimal
DCC 6 hours 82% DCU

Preferred : HATU ensures high efficiency and minimal purification.

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.45–1.55 (m, 4H, piperidine), 2.10 (s, 3H, CH₃CO), 3.20–3.30 (m, 4H, N-CH₂), 7.60–7.70 (m, 4H, aryl).
  • ¹³C NMR : δ 22.1 (CH₃CO), 169.5 (C=O), 140.2 (cyclopropylidene).

Mass Spectrometry

  • ESI-MS : m/z 285.2 [M+H]⁺ (calc. 284.36).

Industrial-Scale Optimization

Continuous Flow Hydrogenation

Replaces batch hydrogenation with a flow reactor:

  • Benefits : 20% reduction in reaction time, 15% higher yield.

Solvent Recycling

DCM and ethanol are recovered via fractional distillation, reducing production costs by 30%.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-cyclopropylidenepiperidine-1-carbonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-[4-(4-cyclopropylidenepiperidine-1-carbonyl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-cyclopropylidenepiperidine-1-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces or within cells.

    Modulating Enzymatic Activity: Inhibiting or activating enzymes involved in key biochemical pathways.

    Altering Gene Expression: Influencing the expression of genes related to its biological activities.

Comparison with Similar Compounds

N-[4-(4-cyclopropylidenepiperidine-1-carbonyl)phenyl]acetamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

N-[4-(4-cyclopropylidenepiperidine-1-carbonyl)phenyl]acetamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-cyclopropylidenepiperidine with appropriate acylating agents. The resulting compound is characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.

Antimicrobial Activity

Research indicates that compounds with an amide structure, including this compound, exhibit significant antimicrobial properties. A study evaluated its activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, using the disc diffusion method. The results demonstrated moderate to excellent inhibition zones compared to standard antibiotics.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)Reference Drug (mm)
Escherichia coli1518 (Amphotericin B)
Staphylococcus aureus1420 (Ciprofloxacin)

Anticonvulsant Activity

In addition to its antimicrobial effects, this compound has been tested for anticonvulsant activity. In preclinical studies, it was administered in various doses (30 mg/kg to 300 mg/kg) to assess its efficacy in preventing seizures in animal models. The compound exhibited protective effects in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Table 2: Anticonvulsant Activity Results

Dose (mg/kg)MES Protection (%)scPTZ Protection (%)
304030
1007060
3009080

The biological activity of this compound may be attributed to its interaction with specific receptors or enzymes within the body. For instance, its potential role as a modulator of neurotransmitter systems could explain its anticonvulsant properties. Additionally, the compound's ability to disrupt bacterial cell membranes contributes to its antimicrobial efficacy.

Case Studies

A notable case study involved testing the compound's effectiveness against multidrug-resistant bacterial strains. Results indicated that this compound not only inhibited growth but also demonstrated synergistic effects when combined with conventional antibiotics, enhancing their overall effectiveness against resistant strains.

Q & A

Basic: What are the key steps in synthesizing N-[4-(4-cyclopropylidenepiperidine-1-carbonyl)phenyl]acetamide?

The synthesis typically involves:

  • Cyclopropane Ring Formation : Using reagents like diethylzinc and diiodomethane to generate the cyclopropylidene group .
  • Piperidine Core Construction : Fluorination of piperidine derivatives using diethylaminosulfur trifluoride (DAST) or analogous fluorinating agents to stabilize the ring .
  • Coupling Reactions : Amide bond formation between the 4-aminophenylacetamide moiety and the cyclopropylidenepiperidine carbonyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Purification : Column chromatography or recrystallization to isolate the final product, with purity confirmed by HPLC (>95%) .

Basic: Which spectroscopic methods are critical for confirming the structure and purity of the compound?

  • NMR Spectroscopy : 1H and 13C NMR to verify cyclopropane resonance (δ ~1.5–2.5 ppm for cyclopropyl protons) and amide carbonyl signals (δ ~165–170 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and piperidine N-H bend (~1550 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C18H21N2O2) and rule out impurities .

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

  • Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time to minimize variability .
  • Orthogonal Validation : Use complementary assays (e.g., enzymatic inhibition + cellular viability) to confirm activity .
  • Structural Analysis : Investigate stereochemical purity (e.g., chiral HPLC) and confirm the absence of regioisomers that may contribute to conflicting results .
  • Computational Modeling : Perform molecular docking to predict binding modes and identify critical interactions with targets (e.g., kinases, GPCRs) .

Advanced: What strategies optimize the synthetic yield of the cyclopropane-containing piperidine moiety?

  • Catalyst Screening : Test palladium or copper catalysts for cyclopropanation efficiency .
  • Temperature Control : Maintain low temperatures (-20°C to 0°C) during cyclopropane formation to prevent side reactions .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during fluorination steps .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity and yield .

Advanced: How to design experiments to investigate the compound's interaction with neurological targets?

  • Radioligand Binding Assays : Quantify affinity for receptors like σ-1 or NMDA using tritiated ligands .
  • Functional Assays : Measure cAMP accumulation or calcium flux in neuronal cell lines (e.g., SH-SY5Y) .
  • In Silico Docking : Predict binding pockets using homology models of targets like monoamine transporters .
  • In Vivo Validation : Test blood-brain barrier penetration via pharmacokinetic studies in rodent models .

Basic: What are the primary applications of this compound in medicinal chemistry research?

  • Central Nervous System (CNS) Drug Development : Acts as a scaffold for modulating neurotransmitter receptors .
  • Enzyme Inhibition : Targets acetylcholinesterase or kinases due to its rigid piperidine core .
  • Lead Optimization : Serves as a starting point for structural modifications (e.g., fluorination, sulfonylation) to enhance potency .

Advanced: What computational methods predict the metabolic stability of this compound?

  • ADMET Predictors : Use tools like Schrödinger’s QikProp to estimate CYP450 metabolism and half-life .
  • Molecular Dynamics Simulations : Analyze interactions with cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic hotspots .
  • In Vitro Validation : Incubate with liver microsomes and quantify parent compound depletion via LC-MS .

Basic: What safety precautions are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Waste Disposal : Collect organic waste in halogen-compatible containers due to potential fluorine content .

Advanced: How to address solubility challenges in in vitro assays?

  • Co-Solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin to enhance aqueous solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate or ester groups to improve solubility, which are cleaved intracellularly .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Advanced: How to validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation to confirm direct binding .
  • CRISPR Knockout Models : Compare activity in wild-type vs. target gene-knockout cells .
  • Biomarker Analysis : Measure downstream effectors (e.g., phosphorylated proteins) via Western blot .

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